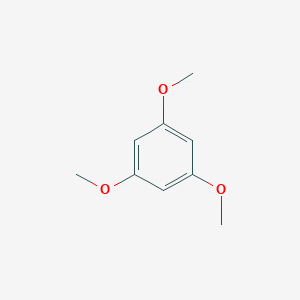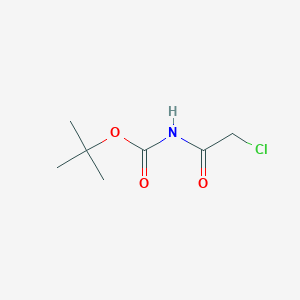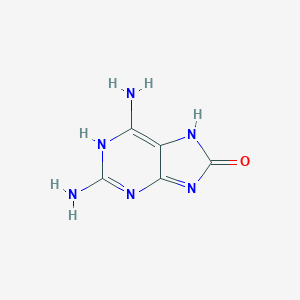
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
Vue d'ensemble
Description
2,6-Diamino-8-purinol hemisulfate monohydrate, also known by its CAS Number 698998-94-6, is a compound with the molecular formula 2C5H6N6O.H2O4S.H2O . It has a molecular weight of 448.375 .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C5H6N6O.H2O4S.H2O/c26-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4;/h2(H6,6,7,8,9,10,11,12);(H2,1,2,3,4);1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 448.375 . Its melting point is 324-329 °C (lit.) .Applications De Recherche Scientifique
Medicine: Potential Therapeutic Agent
2,6-Diamino-8-purinol hemisulfate monohydrate may have potential as a therapeutic agent due to its structural similarity to naturally occurring purines. It could be explored for its efficacy in modulating purine metabolism, which is crucial in various physiological processes and diseases .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme inhibition, particularly enzymes involved in nucleotide synthesis. Its purine-like structure makes it a candidate for competitive inhibition assays, providing insights into enzyme mechanisms .
Pharmacology: Drug Development
The pharmacological applications of 2,6-Diamino-8-purinol hemisulfate monohydrate might include its use as a precursor or an intermediate in the synthesis of more complex molecules with potential drug activity .
Material Science: Organic Semiconductor Precursor
In material science, this compound could serve as a precursor for the synthesis of organic semiconductors due to its conjugated ring system, which is a key feature in the conductivity of organic materials .
Environmental Science: Analyte in Pollution Studies
Environmental scientists could use 2,6-Diamino-8-purinol hemisulfate monohydrate as an analyte to develop methods for detecting and quantifying purine derivatives in water sources, aiding pollution monitoring efforts .
Analytical Chemistry: Standard for Calibration
This compound can be used as a standard in analytical chemistry for calibrating instruments that measure purine compounds, ensuring accuracy and precision in quantitative analyses .
Agriculture: Growth Regulation Research
Although not directly used in agriculture, research into the effects of purine derivatives on plant growth regulation could be facilitated by this compound, potentially leading to the development of new agrochemicals .
Industrial Processes: Catalyst or Reagent
In industrial processes, 2,6-Diamino-8-purinol hemisulfate monohydrate could be investigated for its use as a catalyst or a reagent in chemical reactions that produce materials with purine structures .
Propriétés
IUPAC Name |
2,6-diamino-1,7-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREVGBUCKQNOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



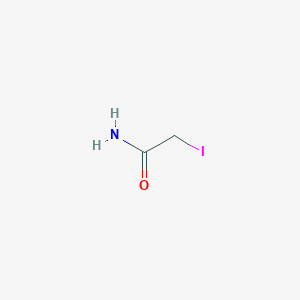



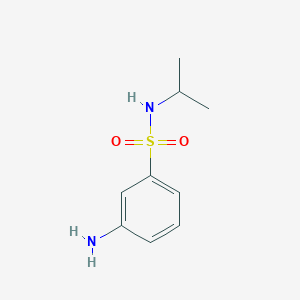






![n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B48635.png)
